N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine
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Overview
Description
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a methyl group and an amine group, along with a fluorooxolane moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrazine derivative is reacted with a fluorooxolane precursor under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine or alcohol derivatives.
Substitution: The fluoro group in the oxolane ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted oxolane derivatives.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist of certain receptors, influencing cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine can be compared with other similar compounds to highlight its uniqueness:
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide: Shares the fluorooxolane moiety but differs in the aromatic ring structure, leading to distinct chemical and biological properties.
N-(4-fluorooxolan-3-yl)-2-methylpyrazin-3-amine: Similar pyrazine structure but with different substitution patterns, affecting its reactivity and applications.
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-6-9(12-3-2-11-6)13-8-5-14-4-7(8)10/h2-3,7-8H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOYGENIGXTDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NC2COCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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